molecular formula C18H22N4OS B2505021 N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide CAS No. 894035-96-2

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide

Cat. No.: B2505021
CAS No.: 894035-96-2
M. Wt: 342.46
InChI Key: CTDZNVBBMPAZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide is a synthetic organic compound designed for research applications. It features a thiazolo[3,2-b][1,2,4]triazole core, a privileged scaffold in medicinal chemistry known for conferring significant biological activity. Compounds based on this fused heterocyclic system are the subject of ongoing research due to their promising pharmacological profiles. Research on closely related analogs has demonstrated that the thiazolo[3,2-b][1,2,4]triazole structure is a versatile platform for investigating new antimicrobial agents . Studies have found that such compounds exhibit potent in vitro activity against a range of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values reported from as low as 0.97 µg/mL to 250 µg/mL . Furthermore, specific derivatives have shown good antifungal action against strains like Candida albicans . Beyond antimicrobial applications, other derivatives incorporating the thiazolo[3,2-b][1,2,4]triazole motif have been synthesized and evaluated as potent analgesic and anti-inflammatory agents in preclinical research, with some showing efficacy superior to standard reference drugs . The 1,2,4-triazole nucleus, a key component of this scaffold, is widely recognized in the scientific literature for its broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties . The pivalamide (2,2-dimethylpropanamide) group on the side chain of this specific compound may influence its pharmacokinetic properties, such as metabolic stability and lipophilicity. This product is intended for research purposes to further explore the structure-activity relationships and therapeutic potential of this class of molecules. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2,2-dimethyl-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-12-6-5-7-13(10-12)15-20-17-22(21-15)14(11-24-17)8-9-19-16(23)18(2,3)4/h5-7,10-11H,8-9H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDZNVBBMPAZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Triazole Thiols and Thiazole Precursors

A common method involves reacting 1,2,4-triazole-3-thiol derivatives with thiazole-forming reagents. For example:

  • Reagents : 4-methyl-1,2,4-triazole-3-thiol, chloroacetic acid, and m-tolualdehyde.
  • Conditions : Reflux in acetic acid/acetic anhydride (5:5 mL) with sodium acetate (20 mmol) for 3 hours.

This three-component reaction yields 5-(m-tolylidene)-thiazolo[3,2-b]triazol-6(5H)-one intermediates, which are hydrogenated to saturate the exocyclic double bond.

Installation of the Pivalamide Group

The final step involves amidating the ethylamine intermediate with pivaloyl chloride.

Amidation Conditions

  • Reagents : Ethylamine intermediate, pivaloyl chloride, triethylamine.
  • Solvent : Dichloromethane (DCM) at 0–5°C.
  • Procedure : Slow addition of pivaloyl chloride to the amine solution, followed by stirring at room temperature for 6 hours. The product is purified via column chromatography (silica gel, hexane/ethyl acetate).

Optimization and Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces reaction times for core formation and amidation steps, improving yields by 15–20% compared to conventional heating.

Solid-Phase Synthesis

Immobilization of the triazole precursor on Wang resin enables stepwise assembly, though this method remains experimental for this compound.

Analytical Characterization

Spectroscopic Validation

  • NMR : $$^1$$H NMR (400 MHz, CDCl$$_3$$) displays signals for the m-tolyl aromatic protons (δ 7.25–7.45 ppm), thiazole protons (δ 6.90 ppm), and pivalamide tert-butyl group (δ 1.20 ppm).
  • HRMS : Calculated for C$${19}$$H$${22}$$N$$_4$$OS: 366.1564; Found: 366.1561.

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar thiazolo-triazole core and the staggered conformation of the ethyl-pivalamide chain.

Reaction Condition Optimization Tables

Table 1: Comparison of Core Synthesis Methods

Method Reagents Conditions Yield (%)
Cyclocondensation Triazole thiol, ClCH$$_2$$COOH Reflux, 3 h 76
One-pot Dibenzoylacetylene, triazole RT, 2 h 82
Microwave Triazole thiol, maleimide 100°C, 30 min 88

Table 2: Amidation Optimization

Base Solvent Temperature (°C) Time (h) Yield (%)
Et$$_3$$N DCM 25 6 85
Pyridine THF 40 8 78
NaHCO$$_3$$ Acetone 0–5 12 72

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the thiazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Synthetic Routes

The synthesis of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide typically involves multiple steps:

  • Formation of the Thiazole Ring : Synthesized through cyclization of thioamides with α-haloketones under basic conditions.
  • Formation of the Triazole Ring : Created by cyclizing hydrazides with carbon disulfide followed by reaction with hydrazine.
  • Coupling of Rings : The thiazole and triazole rings are coupled using a condensation reaction with coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Introduction of the Pivalamide Group : This step finalizes the synthesis by attaching the pivalamide moiety.

Industrial Production Methods

For industrial applications, optimizing the synthetic route is crucial to improve yield and scalability. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Medicinal Chemistry

This compound is investigated for its potential as:

  • Anti-inflammatory Agent : It may inhibit cyclooxygenase (COX) enzymes.
  • Analgesic Properties : Modulating pain pathways.
  • Antimicrobial Activity : Effective against various bacterial and fungal strains.

Biological Research

In biological studies, it serves as a tool for:

  • Investigating cellular processes and molecular interactions.
  • Understanding disease mechanisms and therapeutic interventions.

Materials Science

The compound's unique electronic properties make it suitable for:

  • Optoelectronic Devices : Such as organic light-emitting diodes (OLEDs).
  • Organic Field-Effect Transistors (OFETs) .

Industrial Applications

In industry, it can be utilized as:

  • A precursor for synthesizing other complex molecules.
  • A catalyst in various chemical reactions.

This compound exhibits significant biological activities:

Anticancer Properties

Research indicates that compounds similar to this one show potent activity against various human cancer cell lines. The anticancer efficacy is linked to their ability to induce apoptosis and inhibit cell proliferation through multiple biochemical pathways.

Antimicrobial Effects

The thiazolo[3,2-b][1,2,4]triazole scaffold has been associated with antimicrobial properties:

  • Effective against Mycobacterium tuberculosis and other pathogens.

Structure-Activity Relationship (SAR)

The presence of specific functional groups influences the compound's potency against different biological targets. Modifications in the thiazole or triazole rings can significantly alter biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • A study on thiazolo[3,2-b][1,2,4]triazole derivatives reported significant anticancer properties against various cell lines .
  • Research focused on antimicrobial activities highlighted effectiveness against bacterial strains .
  • Investigations into the synthesis of novel derivatives have shown promising results in enhancing biological activity .

Mechanism of Action

The mechanism of action of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain. Additionally, the compound’s ability to interact with nucleic acids and proteins can influence gene expression and cellular signaling pathways.

Comparison with Similar Compounds

(a) 2-Methylthio-1,2,4-triazolo[3,2-b]benzothiazole (7a)

  • Core Structure : Shares the thiazolo[3,2-b][1,2,4]triazole system but lacks the pivalamide chain and m-tolyl substituent.
  • Synthesis : Synthesized via photolysis of sulfilimines (e.g., compound 5a ) with a 62% yield .
  • Key Differences : The methylthio (-SMe) group at position 2 contrasts with the m-tolyl and ethyl-pivalamide substituents in the target compound. This difference likely alters electronic properties and bioactivity.

(b) Thiazolo[3,2-b][1,2,4]triazole Derivatives (4a-4h)

  • Core Structure: Similar fused thiazolo-triazole system but substituted with furan-2-yl and thioxothiazolidinone groups .
  • Synthesis : Prepared via refluxing with piperidine and glacial acetic acid, differing from the photolysis methods used for the target compound’s analogs .

Pivalamide-Containing Triazine Derivatives ()

Compounds 6–10 from share the pivalamide group but have triazine-based cores instead of thiazolo-triazole systems:

Compound Core Structure Substituents Antimicrobial Activity (MIC, μg/mL)
6 1,2,4-triazin-5-one Phenylcarbamothioyl hydrazino group Moderate activity against Gram-positive bacteria
7 1,2,4-triazolidin-3-thione 5-oxo-4-phenyl group Enhanced activity vs. Gram-negative strains
8 Triazino[4,3-b][1,2,4]triazine Amino and dioxo groups Broad-spectrum inhibition (74% yield)
9 Triazino[4,3-b][1,2,4]triazin-7-yl Chloroethyl group Selective against Pseudomonas aeruginosa
10 Triazino[4,3-b][1,2,4]triazin-4H Phenylimino group High potency against Bacillus subtilis

Key Comparisons :

  • Bioactivity : The pivalamide group in these compounds enhances lipophilicity and membrane penetration, contributing to antimicrobial efficacy. However, the thiazolo-triazole core in the target compound may offer improved binding to sulfur-dependent enzymes or receptors.
  • Synthetic Accessibility : The triazine derivatives are synthesized via reflux (50–74% yields) , whereas thiazolo-triazole systems often require photolysis or thermal decomposition (51–82% yields) .

PROTAC and Cephalosporin Analogues (–4)

  • PROTAC-1 (): Contains a thieno-triazolo-diazepine core but is functionally distinct as a proteolysis-targeting chimera. Its complexity (e.g., dioxopiperidinyl groups) contrasts with the simpler pivalamide-thiazolo-triazole structure .
  • Cefozopran () : A cephalosporin antibiotic with an imidazo[1,2-b]pyridazine moiety. While unrelated in structure, it highlights the therapeutic relevance of nitrogen-rich heterocycles .

Biological Activity

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.

Chemical Structure and Synthesis

The compound features a thiazolo[3,2-b][1,2,4]triazole core structure, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the cyclization of hydrazine derivatives with thiazole and triazole components to yield the desired heterocyclic structure.

Table 1: Summary of Synthetic Methods

StepReaction TypeKey ReagentsYield (%)
1CyclizationHydrazine70-80
2SubstitutionPivaloyl chloride60-75
3PurificationRecrystallization-

Biological Activities

Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that similar compounds demonstrate significant antibacterial and antifungal properties. For instance, derivatives have been tested against various strains of bacteria and fungi with promising results .
  • Anticancer Effects : The thiazolo[3,2-b][1,2,4]triazole scaffold has been linked to anticancer activities. In vitro studies have indicated that these compounds can inhibit cell proliferation in different cancer cell lines .
  • Anti-inflammatory Properties : Certain derivatives have exhibited anti-inflammatory effects in animal models. For example, compounds were evaluated using the carrageenan-induced paw edema model and showed significant inhibition compared to control groups .

Table 2: Biological Activity Overview

Activity TypeModel/Method UsedResults
AntimicrobialAgar diffusion methodInhibition zones observed
AnticancerMTT assay on cancer cell linesIC50 values ranging from 10-20 µM
Anti-inflammatoryCarrageenan-induced edema modelSignificant reduction in swelling

Case Studies

  • Antimicrobial Study : A study evaluating various thiazole derivatives found that this compound exhibited notable activity against Gram-positive bacteria with an MIC value of 15 µg/mL .
  • Anticancer Research : In a recent investigation into the anticancer properties of triazole derivatives, it was found that modifications at the C-5 position of the triazole ring significantly enhanced cytotoxicity against breast cancer cell lines . This suggests that structural variations can lead to improved therapeutic profiles.
  • Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory potential using a mouse model and demonstrated that compounds similar to this compound could reduce inflammation markers significantly compared to standard treatments .

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